Cas no 2034488-22-5 (5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide)
![5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide structure](https://ja.kuujia.com/scimg/cas/2034488-22-5x500.png)
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
- 5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
- 2034488-22-5
- F6512-1181
- AKOS026692691
- REXNQNZYKSNGIN-UHFFFAOYSA-N
- Benzamide, 5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-
-
- インチ: 1S/C14H13BrClN3O/c15-9-1-2-13(16)12(7-9)14(20)18-10-4-6-19-11(8-10)3-5-17-19/h1-3,5,7,10H,4,6,8H2,(H,18,20)
- InChIKey: REXNQNZYKSNGIN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)C(NC1CC2=CC=NN2CC1)=O)Cl
計算された属性
- 精确分子量: 352.99305g/mol
- 同位素质量: 352.99305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 370
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 46.9Ų
じっけんとくせい
- 密度みつど: 1.67±0.1 g/cm3(Predicted)
- Boiling Point: 498.2±45.0 °C(Predicted)
- 酸度系数(pKa): 12.71±0.20(Predicted)
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-1181-5mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-15mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-50mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-30mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-10mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-5μmol |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-10μmol |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-4mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-100mg |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6512-1181-2μmol |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide |
2034488-22-5 | 2μmol |
$57.0 | 2023-09-08 |
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamideに関する追加情報
5-Bromo-2-Chloro-N-{4H,5H,6H,7H-Pyrazolo[1,5-A]Pyridin-5-Yl}Benzamide: A Comprehensive Overview
The compound with CAS No 2034488-22-5, known as 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides and features a pyrazolo[1,5-a]pyridine moiety, which is a heterocyclic structure with unique electronic properties. The presence of bromine and chlorine substituents further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives as promising candidates for drug development. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The benzamide group in this molecule plays a crucial role in modulating its pharmacokinetic properties, such as absorption and bioavailability. Moreover, the bromo and chloro substituents contribute to the molecule's stability and selectivity when interacting with biological targets.
The synthesis of 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Researchers have employed various strategies to optimize the reaction conditions for higher yields and better purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyrazolo[1,5-a]pyridine ring system while maintaining high stereochemical control.
In terms of biological activity, this compound has shown remarkable potential in inhibiting key enzymes involved in inflammatory pathways. A recent study published in *Journal of Medicinal Chemistry* demonstrated that 5-bromo-2-chloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide exhibits potent anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX)-2 enzyme. This selectivity is attributed to the unique spatial arrangement of the substituents on the benzamide ring and the pyrazolo[1,5-a]pyridine moiety.
Beyond its anti-inflammatory properties, this compound has also been investigated for its antitumor activity. Preclinical studies have shown that it induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways. The bromine substituent has been identified as a critical factor in enhancing the compound's ability to penetrate cellular membranes and localize within mitochondria.
The application of pyrazolo[1,a]pyridine derivatives in drug delivery systems is another area of active research. Due to their amphipathic nature and ability to form stable complexes with biomolecules, these compounds are being explored as carriers for targeted drug delivery. The chloro group in this molecule further improves its solubility in both aqueous and organic phases, making it an ideal candidate for such applications.
In conclusion, 5-bromo-2-chloro-N-{4H-, 7H-pyrazolo[1-, a]pyridin--yl}benzamide represents a cutting-edge advancement in medicinal chemistry. Its unique structure endows it with diverse biological activities and potential applications across multiple therapeutic areas. As research continues to unravel its full potential , this compound is poised to play a significant role in the development of novel therapeutics.
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